4-(3-(Piperidin-1-yl)propanoyl)benzoic acid
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Overview
Description
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid is a compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their biological activities .
Preparation Methods
The synthesis of 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid involves several steps. One common method includes the reaction of piperidine with a suitable acylating agent to form the piperidinylpropanoyl intermediate, which is then reacted with benzoic acid under specific conditions to yield the final product . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a building block in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(3-(Piperidin-1-yl)propanoyl)benzoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
4-(3-(Piperidin-1-yl)propanoyl)benzoic acid can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative effects on cancer cells.
Matrine: Known for its antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives .
Properties
Molecular Formula |
C15H19NO3 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
4-(3-piperidin-1-ylpropanoyl)benzoic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(8-11-16-9-2-1-3-10-16)12-4-6-13(7-5-12)15(18)19/h4-7H,1-3,8-11H2,(H,18,19) |
InChI Key |
UGWDSYWCMZGIQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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